molecular formula C9H14N2O B12088731 3-Amino-1-but-3-ynylpiperidin-2-one

3-Amino-1-but-3-ynylpiperidin-2-one

Cat. No.: B12088731
M. Wt: 166.22 g/mol
InChI Key: NPIZKBFJSPPYHP-UHFFFAOYSA-N
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Description

3-Amino-1-but-3-ynylpiperidin-2-one is a nitrogen-containing heterocyclic compound characterized by a piperidin-2-one (a six-membered lactam ring) with an amino group at the 3-position and a but-3-ynyl substituent at the 1-position.

Properties

Molecular Formula

C9H14N2O

Molecular Weight

166.22 g/mol

IUPAC Name

3-amino-1-but-3-ynylpiperidin-2-one

InChI

InChI=1S/C9H14N2O/c1-2-3-6-11-7-4-5-8(10)9(11)12/h1,8H,3-7,10H2

InChI Key

NPIZKBFJSPPYHP-UHFFFAOYSA-N

Canonical SMILES

C#CCCN1CCCC(C1=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-but-3-ynylpiperidin-2-one typically involves the following steps:

    Formation of the Piperidinone Ring: The piperidinone ring can be synthesized through a cyclization reaction involving a suitable precursor such as 4-piperidone.

    Introduction of the Butynyl Side Chain: The butynyl side chain is introduced via an alkylation reaction. This can be achieved by reacting the piperidinone with a butynyl halide under basic conditions.

    Amination: The final step involves the introduction of the amino group. This can be done through a reductive amination process using an appropriate amine and a reducing agent such as sodium cyanoborohydride.

Industrial Production Methods

In an industrial setting, the production of 3-Amino-1-but-3-ynylpiperidin-2-one would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control over reaction conditions and the use of advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the piperidinone ring, converting it to a hydroxyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Hydroxyl derivatives.

    Substitution: Various substituted piperidinones depending on the reagents used.

Scientific Research Applications

Chemistry

In organic chemistry, 3-Amino-1-but-3-ynylpiperidin-2-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

Medicine

In medicinal chemistry, 3-Amino-1-but-3-ynylpiperidin-2-one is investigated for its potential as a pharmacophore in the design of new therapeutic agents. Its structural features make it a candidate for the development of drugs targeting specific receptors or enzymes.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials, including polymers and advanced materials with specific properties.

Mechanism of Action

The mechanism by which 3-Amino-1-but-3-ynylpiperidin-2-one exerts its effects depends on its interaction with molecular targets. The amino group can form hydrogen bonds with biological molecules, while the butynyl side chain can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

The provided evidence includes two compounds with piperidine/piperidinone backbones and functionalized substituents. Below is a comparative analysis:

(S)-2-Amino-1-{3-[(benzyl-cyclopropyl-amino)-methyl]-piperidin-1-yl}-3-methyl-butan-1-one
  • Structure: Features a piperidine ring substituted at the 1-position with a branched ketone group (3-methylbutan-1-one) and at the 3-position with a benzyl-cyclopropyl-amino-methyl group.
  • Key Differences vs. The ketone group at the 1-position contrasts with the lactam (cyclic amide) in the target compound, altering electronic and solubility profiles.
  • Hypothetical Applications : The cyclopropyl group may stabilize conformational rigidity, while the benzyl group could facilitate interactions with aromatic protein residues .
3-Amino-2-(3-methylpiperidin-1-yl)isonicotinic acid
  • Structure: Combines an isonicotinic acid backbone (pyridine-4-carboxylic acid) with a 3-methylpiperidin-1-yl group at the 2-position and an amino group at the 3-position.
  • Key Differences vs. The 3-methylpiperidin group is a saturated heterocycle, contrasting with the unsaturated alkyne in the target compound.
  • Hypothetical Applications : Isonicotinic acid derivatives are historically linked to antitubercular activity (e.g., isoniazid), suggesting possible pharmacological relevance .

Structural and Functional Comparison Table

Feature 3-Amino-1-but-3-ynylpiperidin-2-one (S)-2-Amino-1-{3-[(benzyl-cyclopropyl-amino)-methyl]-piperidin-1-yl}-3-methyl-butan-1-one 3-Amino-2-(3-methylpiperidin-1-yl)isonicotinic acid
Core Structure Piperidin-2-one (lactam) Piperidine Pyridine (isonicotinic acid)
Key Substituents 3-Amino, 1-but-3-ynyl 3-[(Benzyl-cyclopropyl-amino)-methyl], 1-(3-methylbutan-1-one) 3-Amino, 2-(3-methylpiperidin-1-yl), 4-carboxylic acid
Reactivity Highlights Alkyne (potential for cycloaddition) Cyclopropane (ring strain), benzyl (aromatic interactions) Carboxylic acid (hydrogen bonding, acidity)
Hypothetical Bioactivity Unclear (no data) Possible CNS or antimicrobial activity (steric/aromatic motifs) Antitubercular or enzyme inhibition (isonicotinic acid link)

Research Limitations and Recommendations

  • The alkyne group may enable synthetic modifications (e.g., Huisgen cycloaddition).
  • The lactam ring could confer stability or hydrogen-bonding capacity compared to piperidine or pyridine analogs.

Recommendations :

  • Conduct spectroscopic characterization (NMR, MS) and solubility studies.
  • Explore biological screening (e.g., kinase inhibition, antimicrobial assays) to validate hypothetical activities.

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